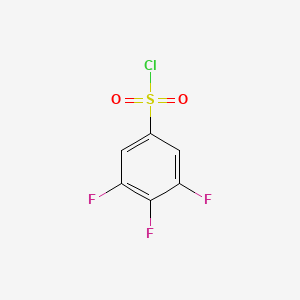

3,4,5-Trifluorobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trifluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3O2S/c7-13(11,12)3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEHKULCGSMHAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381163 | |

| Record name | 3,4,5-Trifluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-43-5 | |

| Record name | 3,4,5-Trifluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trifluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4,5-Trifluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trifluorobenzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride of significant interest in synthetic organic chemistry. Its trifluorinated phenyl ring and reactive sulfonyl chloride moiety make it a valuable building block for the synthesis of a wide range of organic compounds, particularly in the fields of medicinal chemistry and materials science. The presence of the three fluorine atoms can impart unique properties to the resulting molecules, such as increased metabolic stability, enhanced binding affinity to biological targets, and altered electronic characteristics. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, reactivity, and synthetic applications.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available from chemical suppliers, other values are computed.

| Property | Value | Source |

| Molecular Formula | C₆H₂ClF₃O₂S | PubChem[1] |

| Molecular Weight | 230.59 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 351003-43-5 | PubChem[1] |

| Appearance | Clear colorless liquid | LookChem[2] |

| Boiling Point | 76-77 °C | LookChem[2] |

| Density | 1.658 g/mL at 25 °C | LookChem[2] |

| Refractive Index | n20/D 1.4970 | LookChem[2] |

| Flash Point | 74 °F (23.3 °C) | LookChem[2] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of a sulfonyl chloride and a substituted benzene ring. Key expected absorptions include:

-

S=O asymmetric and symmetric stretching: ~1375 cm⁻¹ and ~1185 cm⁻¹

-

S-Cl stretching: ~575-560 cm⁻¹

-

C-F stretching: ~1300-1000 cm⁻¹

-

Aromatic C=C stretching: ~1600-1450 cm⁻¹

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single resonance is expected for the two aromatic protons. Due to the electron-withdrawing nature of the fluorine and sulfonyl chloride groups, this signal would appear in the downfield region of the spectrum, likely as a triplet due to coupling with the two meta-fluorine atoms.

-

¹³C NMR: Several signals are expected for the aromatic carbons, with their chemical shifts influenced by the fluorine and sulfonyl chloride substituents. Carbon atoms directly bonded to fluorine will exhibit large C-F coupling constants.

-

¹⁹F NMR: Two signals are expected for the fluorine atoms. The fluorine at the 4-position will appear as a triplet due to coupling with the two ortho-protons, and the fluorines at the 3- and 5-positions will appear as a doublet due to coupling with the proton at the 2- and 6-positions, respectively.

-

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of arylsulfonyl chlorides is the Sandmeyer-type reaction of a diazonium salt, which can be prepared from the corresponding aniline. The following is a general procedure adapted for the synthesis of this compound from 3,4,5-trifluoroaniline.

Reaction Scheme:

Figure 1: General synthetic scheme for this compound.

Materials:

-

3,4,5-Trifluoroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sulfur dioxide (SO₂)

-

Copper(I) chloride (CuCl)

-

Ice

-

Diethyl ether or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Diazotization:

-

Dissolve 3,4,5-trifluoroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at this temperature for 30 minutes.

-

-

Sulfonylation:

-

In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid or another suitable solvent.

-

Add copper(I) chloride to this solution to act as a catalyst.

-

Cool the sulfur dioxide solution to 5-10 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 20 °C.

-

-

Work-up:

-

After the addition is complete and nitrogen evolution has ceased, pour the reaction mixture into a large volume of ice-water.

-

The product, this compound, will separate as an oil or solid.

-

Extract the product with a suitable organic solvent such as diethyl ether.

-

Wash the organic extracts with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a final wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification:

-

The crude product can be purified by vacuum distillation.

-

Chemical Reactivity and Applications

This compound is a versatile reagent primarily used for the introduction of the 3,4,5-trifluorobenzenesulfonyl group into other molecules. Its reactivity is dominated by the electrophilic nature of the sulfonyl chloride group.

Reactions with Nucleophiles

The sulfonyl chloride group is highly susceptible to nucleophilic attack, making it an excellent reagent for the synthesis of sulfonamides and sulfonate esters.

-

Sulfonamide Formation: It reacts readily with primary and secondary amines in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding sulfonamides. This reaction is of great importance in medicinal chemistry as the sulfonamide functional group is a key pharmacophore in many drugs.

Figure 2: General reaction for the formation of sulfonamides.

-

Sulfonate Ester Formation: It reacts with alcohols in the presence of a base to yield sulfonate esters. These esters are good leaving groups in nucleophilic substitution reactions.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl group is a well-known bioisostere for a methyl group and can significantly enhance the metabolic stability and lipophilicity of a drug molecule. The electron-withdrawing nature of the three fluorine atoms on the phenyl ring can also influence the pKa of adjacent functional groups and modulate the electronic properties of the molecule, potentially leading to improved pharmacological activity. While specific examples of marketed drugs containing the 3,4,5-trifluorobenzenesulfonyl moiety are not prominent, this building block holds potential for the synthesis of novel therapeutic agents where the unique properties of the trifluorinated ring are desired.

Safety and Handling

This compound is a reactive and corrosive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or dust. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a valuable and reactive building block for organic synthesis. Its key chemical properties are centered around the electrophilic sulfonyl chloride group, which readily reacts with a variety of nucleophiles. The presence of the 3,4,5-trifluorophenyl moiety offers a strategic way to introduce fluorine into molecules, a common strategy in modern drug discovery to enhance pharmacokinetic and pharmacodynamic properties. While detailed experimental data for some of its properties are still to be widely published, the general reactivity patterns and synthetic utility are well-understood, making it a compound of high interest for researchers in both academic and industrial settings.

References

An In-depth Technical Guide to 3,4,5-Trifluorobenzenesulfonyl Chloride

CAS Number: 351003-43-5

This technical guide provides a comprehensive overview of 3,4,5-trifluorobenzenesulfonyl chloride, a key fluorinated building block for researchers, scientists, and professionals in drug development and materials science. This document details its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the synthesis of biologically active sulfonamides.

Physicochemical and Spectroscopic Data

This compound is a reactive compound whose properties are influenced by the presence of three electron-withdrawing fluorine atoms on the benzene ring. These fluorine atoms enhance the electrophilicity of the sulfonyl chloride group, making it a highly useful reagent in organic synthesis.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 351003-43-5 | [1] |

| Molecular Formula | C₆H₂ClF₃O₂S | [1][2] |

| Molecular Weight | 230.59 g/mol | [1][2] |

| Appearance | Not specified (typically a liquid or low-melting solid) | |

| Boiling Point | 76-77 °C at 760 mmHg | |

| XLogP3 | 2.2 | [1] |

| Topological Polar Surface Area | 42.5 Ų | [1] |

Table 2: Spectroscopic Data (Predicted and General)

| Spectroscopy | Expected Features |

| ¹H NMR | A multiplet (likely a triplet of triplets) in the aromatic region (δ 7.5-8.0 ppm) corresponding to the two protons on the aromatic ring. |

| ¹³C NMR | Multiple signals in the aromatic region (δ 120-160 ppm). Carbons attached to fluorine will show large C-F coupling constants. The carbon attached to the sulfonyl chloride group will be significantly deshielded. |

| ¹⁹F NMR | Two signals are expected: one for the two fluorine atoms at positions 3 and 5, and another for the fluorine atom at position 4. These will show complex splitting due to F-F and F-H coupling. Chemical shifts are expected in the typical range for aryl fluorides (-100 to -140 ppm relative to CFCl₃).[3][4] |

| IR Spectroscopy | Strong characteristic absorption bands for the sulfonyl chloride group (S=O asymmetric and symmetric stretching) around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[1] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 230, with a characteristic M+2 isotope peak for the presence of chlorine.[1] Common fragmentation patterns would involve the loss of Cl (M-35), SO₂ (M-64), or the entire SO₂Cl group.[5] |

Synthesis of this compound

Arylsulfonyl chlorides are commonly synthesized from the corresponding anilines via a diazotization reaction followed by treatment with sulfur dioxide and a copper(I) chloride catalyst.[6] While a specific protocol for this compound is not detailed in the literature, the following procedure for a similar compound, m-trifluoromethylbenzenesulfonyl chloride, provides a robust and adaptable methodology.

Experimental Protocol: Synthesis via Diazotization (Adapted)

This protocol is adapted from a general procedure for the synthesis of arylsulfonyl chlorides.

Materials:

-

3,4,5-Trifluoroaniline

-

Concentrated Hydrochloric Acid

-

Glacial Acetic Acid

-

Sodium Nitrite

-

Sulfur Dioxide

-

Copper(I) Chloride

-

Ether

-

Saturated Sodium Bicarbonate Solution

-

Magnesium Sulfate

-

Dry Ice/Ethanol bath

Procedure:

-

Diazonium Salt Formation:

-

In a beaker equipped with a mechanical stirrer, add 3,4,5-trifluoroaniline to a mixture of concentrated hydrochloric acid and glacial acetic acid.

-

Cool the resulting suspension to -10 °C using a dry ice-ethanol bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below -5 °C.

-

After the addition is complete, stir the mixture for an additional 45 minutes at -10 to -5 °C to ensure complete formation of the diazonium salt.

-

-

Preparation of the SO₂/CuCl Solution:

-

In a separate large beaker, saturate glacial acetic acid with sulfur dioxide gas by bubbling the gas through the liquid.

-

Add copper(I) chloride to this solution and continue bubbling sulfur dioxide until the suspension turns from a yellow-green to a blue-green color.

-

Cool this mixture in an ice bath.

-

-

Reaction and Work-up:

-

Slowly add the cold diazonium salt suspension to the sulfur dioxide/copper(I) chloride solution. Foaming will occur and can be controlled with the addition of a small amount of ether. The temperature should be kept below 30 °C.

-

Once the addition is complete, pour the reaction mixture into a large volume of ice water and stir until the ice melts.

-

Transfer the mixture to a separatory funnel and extract the product with several portions of ether.

-

Combine the ether extracts and wash with saturated sodium bicarbonate solution until the washings are neutral, followed by a wash with water.

-

Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

-

Purification:

-

The crude this compound can be purified by vacuum distillation to yield the final product.

-

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications

The primary utility of this compound lies in its ability to act as a precursor to sulfonamides. The sulfonyl chloride moiety is a good leaving group, and the sulfur atom is highly electrophilic, readily undergoing nucleophilic attack by amines.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines, typically in the presence of a base such as pyridine or triethylamine to neutralize the HCl byproduct, yields the corresponding N-substituted sulfonamide.[7][8] This reaction is fundamental to the construction of a wide array of molecules for various applications.

Caption: General reaction scheme for the synthesis of sulfonamides.

Applications in Drug Discovery

Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[9][10][11] These activities include:

-

Antibacterial agents: The original "sulfa drugs" function by inhibiting bacterial folic acid synthesis.[7]

-

Anticancer agents: Certain sulfonamides have shown efficacy as anticancer drugs.[8][9]

-

Carbonic Anhydrase Inhibitors: This class of sulfonamides is used to treat glaucoma, epilepsy, and other conditions.[9]

-

Anti-inflammatory agents: Some sulfonamides act as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[11]

The incorporation of the 3,4,5-trifluorophenyl group into sulfonamide structures can significantly impact the physicochemical properties of the resulting molecule. The fluorine atoms can enhance metabolic stability, increase lipophilicity, and alter binding affinity to biological targets, making this compound a valuable building block for the synthesis of novel therapeutic agents.[9]

Experimental Protocol for Sulfonamide Synthesis

The following is a general procedure for the synthesis of a sulfonamide from this compound and an amine.

Materials:

-

This compound

-

A primary or secondary amine

-

Pyridine or triethylamine

-

Dichloromethane (or other suitable aprotic solvent)

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup:

-

Dissolve the amine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add an excess (typically 1.5-2 equivalents) of pyridine or triethylamine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Addition of Sulfonyl Chloride:

-

Dissolve this compound (1 equivalent) in a minimal amount of dichloromethane.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

-

Work-up:

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude sulfonamide can be purified by recrystallization or column chromatography on silica gel to yield the pure product.

-

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Causes severe skin burns and eye damage. It is also a flammable liquid and vapor.[1]

-

Precautions: Wear protective gloves, clothing, eye, and face protection. Keep away from heat, sparks, open flames, and hot surfaces.

-

Handling: Handle under an inert atmosphere as sulfonyl chlorides are sensitive to moisture. In case of contact with skin or eyes, rinse immediately and cautiously with water for several minutes.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its primary application is in the construction of 3,4,5-trifluorophenyl sulfonamides, a class of compounds with significant potential in drug discovery due to the wide range of biological activities exhibited by sulfonamides and the beneficial properties imparted by the trifluorinated aromatic ring. The synthetic routes to and reactions of this compound are well-established, making it an accessible tool for medicinal chemists and materials scientists. Proper handling and safety precautions are essential when working with this corrosive and reactive compound.

References

- 1. This compound | C6H2ClF3O2S | CID 2778858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. colorado.edu [colorado.edu]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Trifluoromethanesulfonyl chloride [webbook.nist.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. impactfactor.org [impactfactor.org]

- 8. researchgate.net [researchgate.net]

- 9. eurekaselect.com [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

- 11. ijpsonline.com [ijpsonline.com]

An In-depth Technical Guide to the Physical Properties of 3,4,5-Trifluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3,4,5-Trifluorobenzenesulfonyl chloride (CAS No. 351003-43-5). The information is compiled from various chemical data sources to assist researchers and professionals in its handling, application, and process development.

Core Physical and Chemical Properties

This compound is a fluorinated aromatic sulfonyl chloride. Its chemical structure consists of a benzene ring substituted with three fluorine atoms at the 3, 4, and 5 positions, and a sulfonyl chloride group at the 1 position. This substitution pattern imparts specific reactivity and physical characteristics to the molecule, making it a valuable intermediate in organic synthesis.

The quantitative physical properties are summarized in the table below. It is important to note that some discrepancies exist in the publicly available data, particularly concerning the physical state at room temperature, melting point, and boiling point. One source describes the compound as a "clear colorless liquid," while also listing a melting point of 76-77°C, which would indicate a solid state at standard temperature and pressure.[1] The boiling point is also listed as 76-77°C, which is highly unusual for it to be identical to the melting point and likely refers to the boiling point at a significantly reduced pressure, which was not specified in the source data.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₂ClF₃O₂S | [1][2] |

| Molecular Weight | 230.59 g/mol | [1][2] |

| CAS Number | 351003-43-5 | [1][2] |

| Appearance | Clear colorless liquid | [1] |

| Melting Point | 76-77 °C | [1] |

| Boiling Point | 76-77 °C (lit.) | [1] |

| Density | 1.658 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.4970 (lit.) | [1] |

| Vapor Pressure | 0.0433 mmHg at 25 °C | [1] |

| Flash Point | 74 °F (23.3 °C) | [1] |

| Solubility | Not available; noted to be moisture sensitive | [1] |

As a sulfonyl chloride, it is expected to be reactive towards moisture, hydrolyzing to form the corresponding 3,4,5-trifluorobenzenesulfonic acid and hydrochloric acid.[3] Therefore, handling under anhydrous conditions is crucial.[3]

Experimental Protocols for Property Determination

While specific experimental procedures for the determination of the physical properties of this compound are not detailed in the available literature, standard organic chemistry laboratory methods are employed for such characterizations.

1. Melting Point Determination:

-

Method: The melting point of a solid organic compound is typically determined using a capillary tube packed with the sample, which is then heated in a calibrated melting point apparatus (such as a Thiele tube with oil bath or a digital instrument). The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting range. For a pure crystalline solid, this range is usually narrow.

2. Boiling Point Determination:

-

Method: The boiling point is measured by distillation. The compound is heated in a distillation flask, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, causing the liquid to boil and the vapor to condense on a thermometer, is recorded. For small quantities, a micro-boiling point determination using a sealed capillary tube can be used. Since boiling points are pressure-dependent, the pressure at which the measurement is taken must be recorded.

3. Density Measurement:

-

Method: The density of a liquid is commonly determined using a pycnometer (a flask with a precise volume) or a hydrometer. The mass of a known volume of the substance is measured at a specific temperature, and the density is calculated by dividing the mass by the volume.

4. Refractive Index Measurement:

-

Method: The refractive index, a measure of how light bends as it passes through the substance, is measured using a refractometer, typically an Abbe refractometer. A few drops of the liquid are placed on the prism, and the refractive index is read directly from a calibrated scale at a specified temperature (usually 20°C) and wavelength (usually the sodium D-line, 589 nm).

Illustrative Synthesis Workflow

Sulfonyl chlorides are crucial reagents in organic synthesis, often used to introduce the sulfonyl group into other molecules.[3] A common and general method for the synthesis of aromatic sulfonyl chlorides involves a Sandmeyer-type reaction, starting from the corresponding aromatic amine. The following diagram illustrates a logical workflow for such a synthesis.

Caption: General workflow for arylsulfonyl chloride synthesis.

References

An In-depth Technical Guide to 3,4,5-Trifluorobenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5-trifluorobenzenesulfonyl chloride, a key reagent in medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutics.

Core Physicochemical and Structural Data

This compound is a halogenated aromatic sulfonyl chloride. The presence of three fluorine atoms on the benzene ring significantly influences its reactivity and the properties of its derivatives, making it a valuable building block in the design of bioactive molecules.

| Property | Value | Reference |

| Molecular Weight | 230.59 g/mol | [1][2][3][4] |

| Molecular Formula | C₆H₂ClF₃O₂S | [1][2][4] |

| CAS Number | 351003-43-5 | [1][2][3] |

| Melting Point | 76-77 °C | [3] |

| Boiling Point | 76-77 °C | [3] |

| Appearance | Solid | |

| SMILES | C1=C(C=C(C(=C1F)F)F)S(=O)(=O)Cl | [1][5] |

| InChIKey | HSEHKULCGSMHAE-UHFFFAOYSA-N | [1][5] |

Synthesis of this compound

The synthesis of aryl sulfonyl chlorides can be achieved through several general routes, including the chlorination of sulfonic acids or their salts, the oxidation of thiophenols, or the direct chlorosulfonylation of an aromatic ring.[6] A common laboratory-scale synthesis involves a Sandmeyer-type reaction, starting from the corresponding aniline.

Experimental Protocol: Synthesis via Diazotization of 3,4,5-Trifluoroaniline

This protocol is adapted from established methods for the synthesis of aryl sulfonyl chlorides.[6][7]

Materials:

-

3,4,5-Trifluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Cuprous Chloride (CuCl)

-

Ether

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a beaker equipped with a mechanical stirrer, dissolve 3,4,5-trifluoroaniline in a mixture of concentrated hydrochloric acid and glacial acetic acid.

-

Cool the mixture to -10 °C in a dry ice-ethanol bath, which should result in the precipitation of the hydrochloride salt.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below -5 °C.

-

After the addition is complete, stir the mixture for an additional 45 minutes at -10 °C to -5 °C to ensure complete formation of the diazonium salt.

-

-

Preparation of the Sulfonyl Chloride Formation Reagent:

-

In a separate large beaker, saturate glacial acetic acid with sulfur dioxide gas by bubbling it through the liquid.

-

Add cuprous chloride to the solution and continue bubbling sulfur dioxide until the suspension turns from a yellow-green to a blue-green color.

-

Cool this mixture in an ice bath.

-

-

Formation of this compound:

-

Slowly add the cold diazonium salt solution to the sulfur dioxide/cuprous chloride mixture in portions. Foaming will occur and can be controlled with the addition of a few drops of ether. The temperature should be maintained below 30 °C.

-

Once the addition is complete, pour the reaction mixture into ice water and stir until all the ice has melted.

-

-

Work-up and Purification:

-

Transfer the mixture to a separatory funnel and extract the product with ether.

-

Wash the combined ether extracts with a saturated sodium bicarbonate solution to neutralize any remaining acids. Exercise caution as vigorous gas evolution will occur.

-

Wash the organic layer with water and then dry it over anhydrous magnesium sulfate.

-

Filter the solution and remove the ether by rotary evaporation.

-

The crude product can be further purified by distillation or recrystallization to yield pure this compound.

-

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug development lies in its ability to readily react with nucleophiles, particularly primary and secondary amines, to form stable sulfonamides. This reaction, a variation of the Hinsberg reaction, is a cornerstone of medicinal chemistry for synthesizing libraries of compounds for biological screening.[8]

Sulfonamide Formation

The electron-withdrawing nature of the three fluorine atoms on the aromatic ring makes the sulfur atom of the sulfonyl chloride group highly electrophilic, facilitating nucleophilic attack by amines.

// Reactants Reagent [label="3,4,5-Trifluorobenzenesulfonyl\nChloride", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Primary or Secondary Amine\n(R-NHR')", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., Pyridine, TEA)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Sulfonamide [label="3,4,5-Trifluoro-N-substituted\nSulfonamide", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction Reagent -> Sulfonamide [label="+", color="#34A853", fontcolor="#34A853", arrowhead=open]; Amine -> Sulfonamide [label="+", color="#34A853", fontcolor="#34A853", arrowhead=open]; Base -> Sulfonamide [label="(catalyst)", color="#EA4335", fontcolor="#EA4335", arrowhead=open, style=dashed]; } dot Caption: General reaction scheme for the synthesis of sulfonamides.

Role in Drug Development

Sulfonamides are a critical class of therapeutic agents with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. The trifluorinated phenyl moiety of this compound can impart desirable pharmacokinetic properties to the final drug candidate, such as increased metabolic stability and enhanced binding affinity to target proteins.

The workflow for utilizing this reagent in a drug discovery program typically involves the parallel synthesis of a library of sulfonamide derivatives, followed by high-throughput screening to identify lead compounds.

While this compound itself is not directly involved in signaling pathways, the sulfonamides synthesized from it are designed to modulate the activity of specific biological targets, such as enzymes or receptors, within cellular signaling cascades.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It is classified as a flammable liquid and vapor and causes severe skin burns and eye damage.[1][2] Appropriate personal protective equipment, including gloves, goggles, and a face shield, should be worn when handling this reagent.[9] All manipulations should be carried out in a well-ventilated fume hood. Spills should be neutralized with a saturated sodium carbonate solution.[6]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of trifluorinated sulfonamides. Its predictable reactivity and the favorable properties it imparts to its derivatives make it an important tool for researchers and scientists in the field of drug discovery and development. Careful handling and adherence to safety protocols are essential when working with this compound.

References

- 1. This compound | C6H2ClF3O2S | CID 2778858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 351003-43-5|3,4,5-Trifluorobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. PubChemLite - this compound (C6H2ClF3O2S) [pubchemlite.lcsb.uni.lu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 9. 3,4,5-Trifluorobenzoyl chloride 97 177787-26-7 [sigmaaldrich.com]

An In-depth Technical Guide to 3,4,5-Trifluorobenzenesulfonyl Chloride: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trifluorobenzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride that serves as a critical building block in modern medicinal chemistry and organic synthesis. Its unique trifluorinated phenyl ring imparts distinct physicochemical properties to molecules, including altered lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a particular focus on its role in the development of novel therapeutics.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 351003-43-5 | [1] |

| Molecular Formula | C₆H₂ClF₃O₂S | [1] |

| Molecular Weight | 230.59 g/mol | [1] |

| Appearance | Clear colorless liquid | |

| Boiling Point | 76-77 °C | [2] |

| Density | 1.658 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.4970 | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=C(C=C(C(=C1F)F)F)S(=O)(=O)Cl | [1] |

| InChI Key | HSEHKULCGSMHAE-UHFFFAOYSA-N | [1] |

| Solubility | Soluble in most organic solvents. Reacts with water and alcohols. | |

| Moisture Sensitivity | High | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 3,4,5-trifluoroaniline. The first step involves the diazotization of the aniline, followed by a sulfonyl chloride formation reaction.

Experimental Protocol

Step 1: Diazotization of 3,4,5-Trifluoroaniline

This procedure is adapted from standard diazotization protocols for anilines.[3][4][5]

-

Materials:

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 3,4,5-trifluoroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite in cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline suspension while maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution of 3,4,5-trifluorobenzenediazonium chloride is used directly in the next step.

-

Step 2: Conversion to this compound

This procedure is adapted from the Sandmeyer-type reaction for the synthesis of sulfonyl chlorides.

-

Materials:

-

3,4,5-Trifluorobenzenediazonium chloride solution (from Step 1)

-

Sulfur Dioxide (SO₂) gas

-

Copper(I) Chloride (CuCl) (catalytic amount)

-

Glacial Acetic Acid

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a separate large beaker, dissolve a catalytic amount of copper(I) chloride in glacial acetic acid.

-

Bubble sulfur dioxide gas through the acetic acid solution until it is saturated.

-

Cool the resulting solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide/acetic acid solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into a separatory funnel containing a mixture of ice water and dichloromethane or diethyl ether.

-

Separate the organic layer. Extract the aqueous layer with two additional portions of the organic solvent.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

-

References

- 1. This compound | C6H2ClF3O2S | CID 2778858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. benchchem.com [benchchem.com]

- 5. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 6. 3,4,5-トリフルオロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3,4,5-Trifluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. 3,4,5-Trifluoroaniline | 163733-96-8 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3,4,5-Trifluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for 3,4,5-trifluorobenzenesulfonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document details the prevalent synthetic methodology, including a thorough experimental protocol, and presents relevant quantitative data. Furthermore, it visualizes the reaction pathway and experimental workflow to facilitate a deeper understanding and practical application of the synthesis.

Introduction

This compound is a valuable building block in medicinal and materials chemistry. Its trifluorinated phenyl ring offers unique electronic properties, enhanced metabolic stability, and increased lipophilicity, which are often desirable in drug candidates and functional materials. The sulfonyl chloride moiety serves as a versatile handle for the introduction of sulfonamide and sulfonate ester functionalities. A reliable and well-documented synthesis of this compound is therefore of significant interest to the scientific community.

Primary Synthesis Route: Diazotization of 3,4,5-Trifluoroaniline

The most established and widely applicable method for the preparation of this compound is the diazotization of 3,4,5-trifluoroaniline, followed by a copper-catalyzed reaction with sulfur dioxide in a Sandmeyer-type process. This method offers high regioselectivity and generally proceeds with good yields.

The overall transformation can be summarized as follows:

Figure 1. Overall reaction for the synthesis of this compound.

Reaction Mechanism

The reaction proceeds in two main stages:

-

Diazotization: 3,4,5-Trifluoroaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt.

-

Sandmeyer-type Chlorosulfonylation: The diazonium salt is then introduced to a solution of sulfur dioxide in the presence of a copper(I) catalyst. This initiates a radical-nucleophilic aromatic substitution, leading to the formation of the desired sulfonyl chloride and the liberation of nitrogen gas.[1]

The following diagram illustrates the key steps in the Sandmeyer-type chlorosulfonylation pathway.

Diagram 1. Simplified signaling pathway of the Sandmeyer-type chlorosulfonylation.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a reliable procedure for a structurally similar compound published in Organic Syntheses.

Disclaimer: This protocol involves the use of hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4,5-Trifluoroaniline | 147.10 | 14.71 g | 0.10 |

| Concentrated HCl | 36.46 | 33 mL | ~0.40 |

| Glacial Acetic Acid | 60.05 | 10 mL + 100 mL | - |

| Sodium Nitrite | 69.00 | 7.25 g | 0.105 |

| Water | 18.02 | 11 mL | - |

| Sulfur Dioxide | 64.07 | ~20 g | ~0.31 |

| Copper(I) Chloride | 98.99 | 2.5 g | 0.025 |

Procedure

Part A: Diazotization of 3,4,5-Trifluoroaniline

-

In a 250 mL beaker equipped with a mechanical stirrer, combine 3,4,5-trifluoroaniline (14.71 g, 0.10 mol), concentrated hydrochloric acid (33 mL), and glacial acetic acid (10 mL).

-

Cool the resulting slurry to -10 °C in an ice-salt or dry ice/acetone bath.

-

Prepare a solution of sodium nitrite (7.25 g, 0.105 mol) in water (11 mL).

-

Add the sodium nitrite solution dropwise to the stirred aniline slurry, maintaining the temperature between -10 °C and -5 °C.

-

After the addition is complete, continue stirring the mixture at this temperature for 30 minutes to ensure complete diazotization.

Part B: Chlorosulfonylation

-

In a separate 500 mL beaker equipped with a magnetic stirrer, add glacial acetic acid (100 mL).

-

Bubble sulfur dioxide gas through the acetic acid until the solution is saturated.

-

Add copper(I) chloride (2.5 g, 0.025 mol) to the sulfur dioxide solution. Continue bubbling sulfur dioxide until the suspension turns from a yellow-green to a blue-green color.

-

Cool the sulfur dioxide/copper(I) chloride mixture in an ice bath to approximately 10 °C.

-

Slowly add the cold diazonium salt solution from Part A to the stirred sulfur dioxide solution over a period of 30-45 minutes. The temperature of the reaction mixture should be maintained below 30 °C. Foaming may occur and can be controlled with a few drops of diethyl ether.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature.

Part C: Work-up and Purification

-

Pour the reaction mixture into a mixture of ice and water (approximately 400 mL).

-

The product, this compound, should precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

To remove occluded copper salts and acids, suspend the crude product in cold water (200 mL), stir vigorously, and filter again. Repeat this washing procedure two more times.

-

Dry the product under vacuum to a constant weight. A typical purity for the crude product is around 98%.

Experimental Workflow

The following diagram outlines the key stages of the experimental procedure.

Diagram 2. Experimental workflow for the synthesis of this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 70-85% (expected) | Based on analogous reactions |

| Purity | ≥98% | Commercial product data |

| Appearance | White to off-white solid | - |

| Molecular Weight | 230.59 g/mol | - |

Spectroscopic Data (Expected)

| Spectroscopy | Expected Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| ¹H NMR | A single multiplet (likely a triplet of triplets) in the aromatic region (δ 7.5-8.0 ppm) due to coupling with the two meta-fluorine atoms and the two ortho-fluorine atoms. |

| ¹³C NMR | Multiple signals in the aromatic region (δ 110-160 ppm). Carbons directly bonded to fluorine will exhibit large ¹JCF coupling constants. Carbons further away will show smaller, long-range C-F couplings. |

| ¹⁹F NMR | Two signals are expected: one for the two fluorine atoms at positions 3 and 5, and another for the fluorine atom at position 4. These will show coupling to each other and to the aromatic protons. |

Alternative Synthesis Route: Direct Chlorosulfonylation of 1,2,3-Trifluorobenzene

An alternative approach to the synthesis of this compound could be the direct chlorosulfonylation of 1,2,3-trifluorobenzene using chlorosulfonic acid. This method involves an electrophilic aromatic substitution reaction.

However, this route is generally not favored for the following reasons:

-

Regioselectivity: The fluorine atoms are deactivating and ortho-, para-directing. This would likely lead to a mixture of isomers, with the desired 3,4,5-isomer being a minor product. The primary product would be 2,3,4-trifluorobenzenesulfonyl chloride.

-

Harsh Reaction Conditions: Direct chlorosulfonylation often requires harsh conditions, which can lead to side reactions and decomposition of the starting material or product.

Due to these significant drawbacks, the direct chlorosulfonylation of 1,2,3-trifluorobenzene is not a practical or efficient method for the selective synthesis of this compound.

Conclusion

The synthesis of this compound is most reliably achieved through the diazotization of 3,4,5-trifluoroaniline, followed by a Sandmeyer-type chlorosulfonylation. This method provides good yields and high regioselectivity. The detailed experimental protocol and workflow provided in this guide offer a practical framework for the successful synthesis of this important chemical intermediate. For researchers and professionals in drug development and materials science, this guide serves as a valuable resource for accessing and utilizing this compound in their synthetic endeavors.

References

An In-depth Technical Guide on the Reactivity of 3,4,5-Trifluorobenzenesulfonyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trifluorobenzenesulfonyl chloride is a valuable reagent in organic synthesis, particularly in the preparation of sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the reactivity of this compound with primary amines, focusing on the reaction mechanism, factors influencing reactivity, a detailed experimental protocol, and relevant data.

The reaction between a sulfonyl chloride and a primary amine is a robust and widely employed method for the formation of N-substituted sulfonamides. This transformation is characterized by the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. The fluorine substituents on the benzene ring of this compound are expected to influence its reactivity through electronic effects.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. The primary amine, acting as a nucleophile, attacks the electron-deficient sulfur atom of the sulfonyl chloride. This initial attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride ion as a leaving group and the deprotonation of the nitrogen atom, typically facilitated by a base, to yield the final sulfonamide product. The presence of a base is crucial to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Factors Influencing Reactivity

Several factors can influence the rate and outcome of the reaction between this compound and primary amines:

-

Nucleophilicity of the Amine: The reactivity of the primary amine is directly related to its nucleophilicity. Amines with electron-donating groups will be more nucleophilic and will generally react faster than those with electron-withdrawing groups. Steric hindrance around the nitrogen atom of the amine can also decrease the reaction rate.

-

Solvent: The choice of solvent can impact the reaction rate. Aprotic solvents are generally preferred for this reaction. Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used.

-

Temperature: The reaction is typically carried out at temperatures ranging from 0 °C to room temperature. Lower temperatures can be used to control exothermic reactions, especially with highly reactive amines.

-

Base: A non-nucleophilic base is essential to scavenge the HCl produced during the reaction. Pyridine and triethylamine are common choices. The pKa of the base should be sufficient to deprotonate the ammonium salt formed.

-

Substituent Effects on the Sulfonyl Chloride: The three fluorine atoms on the benzene ring of this compound are electron-withdrawing. This electronic effect increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus enhancing its reactivity compared to unsubstituted benzenesulfonyl chloride.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of N-alkyl-3,4,5-trifluorobenzenesulfonamides. This protocol should be considered a starting point and may require optimization for specific primary amines.

Materials:

-

This compound

-

Primary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Anhydrous base (e.g., pyridine, triethylamine)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 - 1.2 equivalents) in the chosen anhydrous aprotic solvent.

-

Addition of Base: To this solution, add the anhydrous base (1.5 - 2.0 equivalents).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution.

-

Reaction: Stir the reaction mixture at 0 °C for a period (e.g., 1 hour) and then allow it to warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Wash the combined organic layers successively with a dilute acid solution (e.g., 1M HCl) to remove excess base, a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₂ClF₃O₂S | [2] |

| Molecular Weight | 230.59 g/mol | [2] |

| Appearance | Not specified (likely a solid or liquid) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Refractive Index | n20/D 1.4970 (lit.) | [3] |

Table 2: Representative Yields for the Reaction of Arylsulfonyl Chlorides with Primary Amines

| Arylsulfonyl Chloride | Primary Amine | Base | Solvent | Yield (%) | Reference |

| Benzenesulfonyl chloride | Aniline | Pyridine | Dichloromethane | >95 | [4] |

| Benzenesulfonyl chloride | Dibutylamine | NaOH (1M) | Water | 94 | [5][6] |

| Benzenesulfonyl chloride | 1-Octylamine | NaOH (1M) | Water | 98 | [5][6] |

| 2,4-Dichlorobenzenesulfonyl chloride | Benzylamine | Triethylamine | Dichloromethane | 85-95 | [1] |

| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | - | 100 | This is a general observation from multiple sources. |

Note: The yields presented in Table 2 are for analogous reactions and are intended to provide a general expectation for the efficiency of sulfonamide formation. Actual yields for the reaction of this compound will depend on the specific primary amine and reaction conditions used.

Conclusion

The reaction of this compound with primary amines is a highly efficient and reliable method for the synthesis of N-substituted 3,4,5-trifluorobenzenesulfonamides. The electron-withdrawing nature of the fluorine substituents enhances the reactivity of the sulfonyl chloride. By carefully selecting the reaction conditions, including the choice of base and solvent, high yields of the desired sulfonamide products can be achieved. This guide provides a solid foundation for researchers and drug development professionals to successfully utilize this important transformation in their synthetic endeavors.

References

Technical Guide: Safety Data Sheet for 3,4,5-Trifluorobenzenesulfonyl Chloride

An In-depth Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and emergency procedures for 3,4,5-Trifluorobenzenesulfonyl chloride (CAS No. 351003-43-5). The information is compiled from various safety data sheets to ensure a thorough and reliable guide for professionals in research and development.

Section 1: Identification

| Identifier | Value |

| Product Name | This compound |

| Synonyms | 3,4,5-Trifluorobenzene-1-sulfonyl chloride |

| CAS Number | 351003-43-5[1][2] |

| EC Number | 624-447-1[2] |

| Molecular Formula | C₆H₂ClF₃O₂S[2] |

| Molecular Weight | 230.59 g/mol [2] |

Section 2: Hazard(s) Identification

This substance is classified as hazardous under the Globally Harmonized System (GHS). It is a flammable liquid and vapor that causes severe skin burns and eye damage and is reactive with water.[1][2][3]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[2][3] |

| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][2][3] |

| Serious Eye Damage / Irritation | Category 1 | H318: Causes serious eye damage[4] |

Aggregated GHS information is provided from multiple reports to the ECHA C&L Inventory.[2]

Hazard Relationship Diagram

Caption: Logical relationship of primary hazards for the substance.

Section 3: Composition/Information on Ingredients

| Component | CAS Number | Purity |

| This compound | 351003-43-5 | >98%[1] |

Section 4: First-Aid Measures

Immediate medical attention is required for all routes of exposure.[1] First-aiders should use appropriate personal protective equipment (PPE) to prevent self-contamination.

First-Aid Response Workflow

Caption: Standard workflow for first-aid response to exposure.

Detailed First-Aid Instructions:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[1] Seek immediate medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] Immediate medical attention is required.

-

Inhalation: Remove the victim to fresh air. If the individual is not breathing, provide artificial respiration.[1] Immediate medical attention is necessary.

-

Ingestion: Do NOT induce vomiting.[1] Rinse mouth and seek immediate medical assistance.

Section 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, or foam.[1]

-

Unsuitable Extinguishing Media: Do not use water, as it reacts with the substance to liberate toxic gas.[5][6]

-

Specific Hazards: The substance is a flammable liquid.[1] Containers may explode when heated, and vapors can form explosive mixtures with air and travel to an ignition source.[1] Contact with water is hazardous.[1]

-

Hazardous Combustion Products: Thermal decomposition can produce Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides, Gaseous hydrogen fluoride (HF), and Hydrogen chloride gas.[1]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Section 6: Accidental Release Measures

Accidental Release Response Workflow

Caption: Recommended workflow for managing an accidental spill.

-

Personal Precautions: Remove all sources of ignition and ensure adequate ventilation.[1] Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[4]

-

Methods for Cleaning Up: Absorb the spill with an inert, dry material like sand.[6] Do not use water.[7] Use non-sparking tools and explosion-proof equipment.[1] Collect the material into a suitable, closed container for disposal.[7]

Section 7: Handling and Storage

-

Handling: Use only in a chemical fume hood with adequate ventilation.[5] Do not breathe mist or vapors.[1] Avoid contact with skin, eyes, and clothing.[1] Keep away from open flames, hot surfaces, and other sources of ignition.[1] Handle under an inert atmosphere (e.g., nitrogen).[1]

-

Storage: Store locked up in a cool, dry, and well-ventilated place.[1] Keep containers tightly closed.[1] The product is moisture-sensitive; protect from moisture.[1] Store in a flammables and corrosives area.[1]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[1][8]

Section 8: Exposure Controls/Personal Protection

-

Engineering Controls: Use explosion-proof electrical, ventilating, and lighting equipment.[1] Ensure that eyewash stations and safety showers are located close to the workstation.[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation occurs. Follow OSHA respirator regulations in 29 CFR 1910.134.[1][8]

-

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices.[8] Wash hands thoroughly after handling.[1]

Section 9: Physical and Chemical Properties

| Property | Value |

| Physical State | Liquid[1] |

| Appearance | Clear, colorless liquid[1][9] |

| Odor | No information available[1] |

| Boiling Point | 76 - 77 °C @ 760 mmHg[1] |

| Flash Point | 23 °C / 73.4 °F[1] |

| Density | 1.658 g/mL at 25 °C[9] |

| Refractive Index | n20/D 1.4970[9] |

| Sensitivity | Moisture Sensitive[1][9] |

Section 10: Stability and Reactivity

-

Reactivity: The substance is water-reactive, liberating toxic gas upon contact.[1]

-

Chemical Stability: Stable under normal, recommended storage conditions. It is sensitive to moisture.[1]

-

Conditions to Avoid: Exposure to moist air or water, heat, flames, and sparks.[1][8]

-

Incompatible Materials: Strong oxidizing agents, strong bases.[1][8]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon oxides, sulfur oxides, hydrogen fluoride, and hydrogen chloride gas.[1]

-

Hazardous Polymerization: Does not occur.[1]

Section 11: Toxicological Information

-

Acute Toxicity: No specific acute toxicity data is available for this product.[8] The toxicological properties have not been fully investigated.[1]

-

Skin Corrosion/Irritation: Causes severe skin burns (Category 1B).[1]

-

Serious Eye Damage/Irritation: Causes serious eye damage (Category 1).[1]

-

Other Health Effects:

Note on Experimental Protocols: The hazard classifications provided are based on standardized criteria. However, detailed experimental methodologies and raw data from toxicological studies are not typically included in publicly available Safety Data Sheets. For such information, direct consultation of specific, peer-reviewed toxicological literature would be required.

Section 12: Ecological Information

-

Ecotoxicity: Do not let this chemical enter the environment.[1]

-

Persistence and Degradability: No information available.

-

Bioaccumulative Potential: No information available.[10]

-

Mobility in Soil: No information available.[10]

Section 13: Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[11] Contaminated packaging should be treated as the product itself.

Section 14: Transport Information

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| DOT/IATA/IMDG | UN2924 | Flammable liquid, corrosive, n.o.s. (this compound) | 3 (8) | III |

Note: Transport regulations are subject to change and should be confirmed with the relevant authorities.

Section 15: Regulatory Information

This section is not exhaustive. Please consult relevant national and international regulations. The substance is subject to reporting requirements and regulations that vary by region.

Section 16: Other Information

-

NFPA Ratings: Health: 3, Flammability: 3, Instability: 0 (Note: This is a general rating for corrosive, flammable liquids and should be used as a guide).

This guide is intended to provide a summary of the key safety information for this compound and should be used in conjunction with a complete, official Safety Data Sheet from the supplier.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C6H2ClF3O2S | CID 2778858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemical-label.com [chemical-label.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. lookchem.com [lookchem.com]

- 10. fishersci.se [fishersci.se]

- 11. angenechemical.com [angenechemical.com]

A Comprehensive Technical Guide to the Safe Handling and Storage of 3,4,5-Trifluorobenzenesulfonyl Chloride

This guide provides an in-depth overview of the essential procedures for the safe handling and storage of 3,4,5-Trifluorobenzenesulfonyl chloride, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical to ensure laboratory safety and maintain the integrity of the compound.

Chemical and Physical Properties

This compound is a flammable liquid that is sensitive to moisture.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C₆H₂ClF₃O₂S | [2] |

| Molecular Weight | 230.59 g/mol | [2] |

| Physical State | Liquid | [1] |

| Appearance | Clear | [1] |

| Boiling Point | 76 - 77 °C (168.8 - 170.6 °F) at 760 mmHg | [1] |

| Flash Point | 23 °C (73.4 °F) | [1] |

Hazard Identification and Classification

This chemical is classified as hazardous and requires careful handling.[1] The primary hazards include flammability and severe skin and eye damage.[1][2]

| Hazard Classification | Code | Description |

| Flammable Liquid | H226 | Flammable liquid and vapor.[1][2] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1][2] |

Handling Protocols

Proper handling procedures are essential to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

When handling this compound, comprehensive personal protective equipment is mandatory.[1] This includes:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][3]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[1] Immediately remove and wash contaminated clothing before reuse.[1][4]

-

Respiratory Protection: Use only under a chemical fume hood or in a well-ventilated area to avoid breathing mists or vapors.[5][6]

Engineering Controls

To ensure a safe working environment, specific engineering controls should be in place:

-

Work should be conducted in a chemical fume hood.[5]

-

Use spark-proof tools and explosion-proof equipment due to the flammable nature of the compound.[1]

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1]

General Hygiene Practices

Good laboratory hygiene is crucial.[4]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][7]

-

Contaminated work clothing should not be allowed out of the workplace.

Storage Requirements

Correct storage is vital for maintaining the chemical's stability and preventing hazardous reactions.

General Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]

-

The storage area should be designated for flammables and corrosives.[1][3]

-

Keep the container under an inert atmosphere, such as nitrogen, due to its moisture sensitivity.[1][6]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[1]

Incompatible Materials

To prevent hazardous reactions, store this compound away from the following:

Stability and Reactivity

Reactivity Profile

The compound is stable under normal conditions but is highly sensitive to moisture.[1][3] It reacts with water, liberating toxic gases.[1][5]

Conditions to Avoid

Hazardous Decomposition Products

In the event of decomposition or combustion, the following hazardous products may be formed.[1]

| Decomposition Product | Chemical Formula |

| Carbon monoxide | CO |

| Carbon dioxide | CO₂ |

| Sulfur oxides | SOₓ |

| Gaseous hydrogen fluoride | HF |

| Hydrogen chloride gas | HCl |

Emergency Procedures

First-Aid Measures

Immediate medical attention is required for any exposure.[1]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1]

-

Skin Contact: Take off immediately all contaminated clothing and rinse the skin with water or shower.[1][4]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][4] If not breathing, give artificial respiration.[1]

Spill and Leak Containment

In case of a spill:

-

Evacuate personnel to a safe area.[6]

-

Ensure adequate ventilation.[6]

-

Remove all sources of ignition and use non-sparking tools.[1]

-

Do not allow the spill to come into contact with water.[1]

-

Contain and absorb the spill with inert material (e.g., sand, silica gel).[5][7]

-

Collect the absorbed material into a suitable, closed container for disposal.[5][6]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Caption: Workflow for safe handling and storage of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C6H2ClF3O2S | CID 2778858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. westliberty.edu [westliberty.edu]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 3,4,5-Trifluorobenzenesulfonyl Chloride for Researchers and Drug Development Professionals

Introduction

3,4,5-Trifluorobenzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride that serves as a critical building block in modern medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the three fluorine atoms on the benzene ring, make it a valuable reagent for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies. The trifluorophenyl moiety can enhance a molecule's metabolic stability, binding affinity, and cell permeability. This technical guide provides a comprehensive overview of this compound, including a list of suppliers, key technical data, and detailed experimental protocols for its application in chemical synthesis.

Suppliers of this compound

A reliable supply of high-purity starting materials is paramount for reproducible research and development. Below is a compilation of some suppliers for this compound (CAS Number: 351003-43-5). Researchers should always request a lot-specific Certificate of Analysis to confirm the purity and impurity profile before use.

| Supplier | Product Number | Purity | Additional Information |

| Amerigo Scientific | - | 97% | Specializes in serving the life science industry.[1] |

| BLD Pharm | BD81535 | - | Provides a range of organic building blocks.[2] |

| Fluorochem | F013086 | - | Supplier of fluorinated compounds. |

| Matrix Scientific | 013086 | - | Offers a variety of chemical products for research and development.[3] |

| Oakwood Chemical | 013086 | 98% | Provides a range of chemical products.[4] |

| Thermo Scientific | - | 98% | A brand of Thermo Fisher Scientific.[5] |

Technical Data

A thorough understanding of the physicochemical properties of a reagent is essential for its safe handling and successful application in chemical reactions.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 351003-43-5 | [6] |

| Molecular Formula | C₆H₂ClF₃O₂S | [1][6] |

| Molecular Weight | 230.59 g/mol | [1][6] |

| Appearance | - | - |

| Boiling Point | 76-77 °C at 760 mmHg | [3] |

| Density | 1.658 g/cm³ | [4] |

| Refractive Index | 1.497 | [4] |

| Solubility | - | - |

Representative Certificate of Analysis

While a lot-specific Certificate of Analysis (CoA) should always be obtained from the supplier, the following table provides a representative example of the specifications for high-purity this compound.

| Test | Specification |

| Appearance | Colorless to light yellow liquid or solid |

| Purity (by GC) | ≥ 98.0% |

| Identity (by ¹H NMR, ¹⁹F NMR) | Conforms to structure |

| Water Content (by Karl Fischer) | ≤ 0.1% |

| Residual Solvents | ≤ 0.5% |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the application of this compound in the synthesis of sulfonamides, a common structural motif in many biologically active molecules.

General Procedure for the Synthesis of Sulfonamides

This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.[7][8][9]

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

-

Base (e.g., Triethylamine (TEA), Pyridine, or N,N-Diisopropylethylamine (DIPEA))

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.0 equivalent) in the chosen anhydrous aprotic solvent.

-

Add the base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.0 to 1.1 equivalents) in the same anhydrous solvent.

-

Slowly add the solution of this compound to the amine solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

-